2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
CAS No.: 868978-77-2
Cat. No.: VC4160196
Molecular Formula: C18H21N3O2S
Molecular Weight: 343.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868978-77-2 |
|---|---|
| Molecular Formula | C18H21N3O2S |
| Molecular Weight | 343.45 |
| IUPAC Name | 2,4-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H21N3O2S/c1-13-4-5-17(15(3)10-13)24(22,23)19-8-6-16-12-21-9-7-14(2)11-18(21)20-16/h4-5,7,9-12,19H,6,8H2,1-3H3 |
| Standard InChI Key | OHWXHUZFJUWMEN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C)C |
Introduction
Chemical Identification and Structural Characteristics
Basic Chemical Properties
2,4-Dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is characterized by the systematic IUPAC name 2,4-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide. Its SMILES notation (\text{CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C)C) and InChIKey () provide unambiguous representations of its connectivity . The compound’s logP value of 5.53 indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 868978-77-2 | |
| Molecular Formula | ||
| Molecular Weight | 343.45 g/mol | |
| XLogP3 | 5.53 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Structural Features
The molecule comprises two primary domains:
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Benzenesulfonamide Core: A 2,4-dimethylbenzene ring sulfonated at the 1-position, with the sulfonamide nitrogen linked to an ethyl spacer.
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Imidazo[1,2-a]Pyridine System: A 7-methyl-substituted imidazo[1,2-a]pyridine group, a bicyclic structure known for π-π stacking interactions and hydrogen bonding capabilities .
The ethyl chain bridges these motifs, creating a conformationally flexible scaffold. Substituent positioning—particularly the 7-methyl group on the imidazo[1,2-a]pyridine and 2,4-dimethyl groups on the benzene ring—modulates steric and electronic properties critical for target engagement.
Synthesis and Characterization
Synthetic Strategies
While explicit reaction details for this compound remain unpublished, retrosynthetic analysis suggests feasible pathways:
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Sulfonylation: Coupling 2,4-dimethylbenzenesulfonyl chloride with 2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylamine under Schotten-Baumann conditions.
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Heterocycle Formation: Constructing the imidazo[1,2-a]pyridine via Gould-Jacobs cyclization of 2-aminopyridine derivatives followed by N-alkylation .
Purification likely employs recrystallization or chromatography, given the compound’s moderate polarity. Yield optimization would require careful control of stoichiometry, temperature, and catalyst use .
Analytical Characterization
Key spectroscopic data inferred from analogs includes:
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IR: S=O asymmetric/symmetric stretches near 1360 cm and 1150 cm; N-H bend at ~1550 cm .
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H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and ethylenic CH (δ 3.4–3.8 ppm) .
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MS: Molecular ion peak at m/z 343.4 with fragmentation patterns indicating cleavage at the sulfonamide bond .
Computational and Theoretical Insights
Frontier Molecular Orbital (FMO) Analysis
Studies on similar sulfonamides reveal:
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HOMO-LUMO Gaps: 5.8–6.1 eV for bromo/fluoro derivatives, decreasing to 0.38–1.19 eV with nitro groups .
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Electrostatic Potential: Localized negative charge on sulfonyl oxygen atoms facilitates hydrogen bonding .
Table 2: Comparative FMO Data for Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| 22 | -5.805 | -0.712 | 5.093 |
| 21 | -6.089 | -0.901 | 5.188 |
| 32 | -5.078 | -3.891 | 1.187 |
ADMET Profiling
Predicted properties include:
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Blood-Brain Barrier Permeability: Likely due to moderate molecular weight and lipophilicity .
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CYP450 Inhibition: Potential interactions with CYP3A4/2D6 isoforms, necessitating metabolic studies .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing the 2,4-dimethyl variant with the 3,4-dimethyl analog (CAS 6488-5932) reveals:
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Increased logP: 5.53 vs. 5.25 for the 3,4-isomer, altering solubility .
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Steric Variations: 2,4-substitution may hinder rotational freedom, affecting target binding.
Table 3: Isomeric Comparison
| Property | 2,4-Dimethyl Isomer | 3,4-Dimethyl Isomer |
|---|---|---|
| Molecular Weight | 343.45 | 391.49 |
| logP | 5.53 | 5.25 |
| H-Bond Acceptors | 5 | 5 |
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